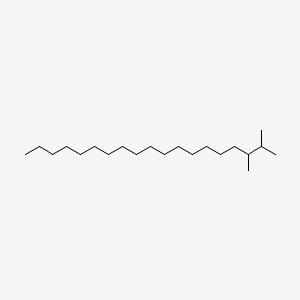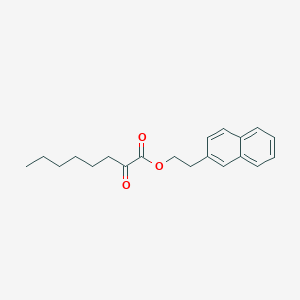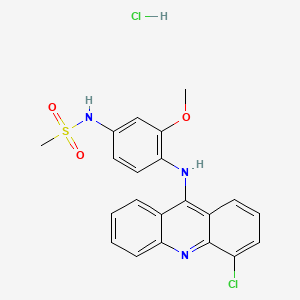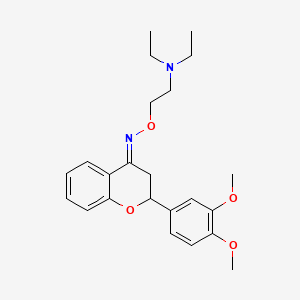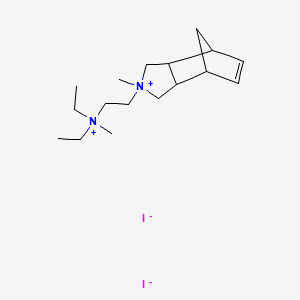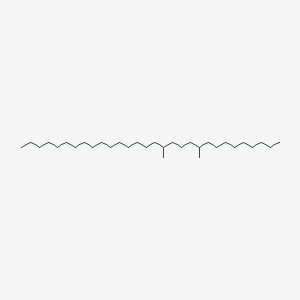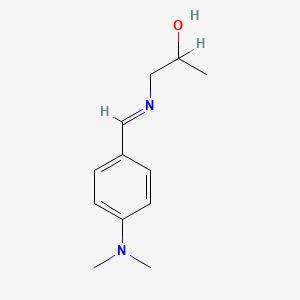
1-((p-Dimethylaminobenzylidene)amino)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((p-Dimethylaminobenzylidene)amino)-2-propanol is an organic compound that features both amine and alcohol functional groups. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s structure includes a benzylidene group attached to a dimethylamino group, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((p-Dimethylaminobenzylidene)amino)-2-propanol typically involves the condensation of p-dimethylaminobenzaldehyde with an appropriate amine, followed by reduction. One common method includes the reaction of p-dimethylaminobenzaldehyde with 2-amino-1-propanol under acidic conditions to form the desired product. The reaction is usually carried out at room temperature with stirring for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 1-((p-Dimethylaminobenzylidene)amino)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzylidene group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-dimethylaminobenzaldehyde, while reduction could produce p-dimethylaminobenzyl alcohol.
科学研究应用
1-((p-Dimethylaminobenzylidene)amino)-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Industry: The compound is utilized in the manufacture of polymers, coatings, and other industrial products.
作用机制
The mechanism by which 1-((p-Dimethylaminobenzylidene)amino)-2-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes, depending on the context of its application.
相似化合物的比较
p-Dimethylaminobenzaldehyde: Shares the dimethylamino group but lacks the amino-propanol moiety.
p-Dimethylaminobenzyl alcohol: Similar structure but with an alcohol group instead of the benzylidene group.
p-Dimethylaminobenzylamine: Contains the dimethylamino group and benzylamine moiety.
Uniqueness: 1-((p-Dimethylaminobenzylidene)amino)-2-propanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its applications across multiple fields highlight its versatility and importance.
属性
CAS 编号 |
73825-92-0 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC 名称 |
1-[[4-(dimethylamino)phenyl]methylideneamino]propan-2-ol |
InChI |
InChI=1S/C12H18N2O/c1-10(15)8-13-9-11-4-6-12(7-5-11)14(2)3/h4-7,9-10,15H,8H2,1-3H3 |
InChI 键 |
ZBLYQULEPPNDGH-UHFFFAOYSA-N |
规范 SMILES |
CC(CN=CC1=CC=C(C=C1)N(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


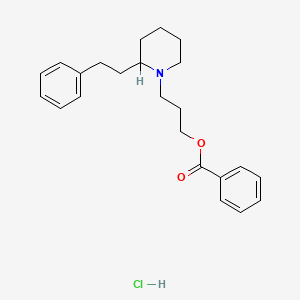
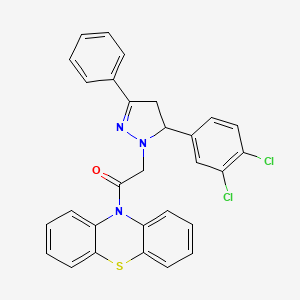
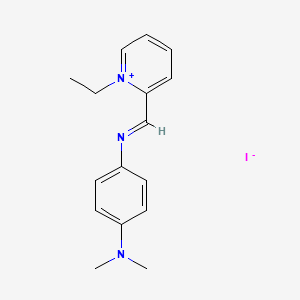
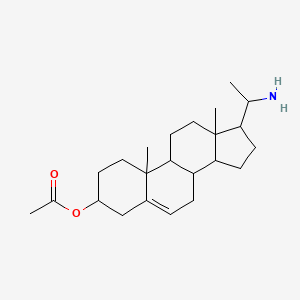
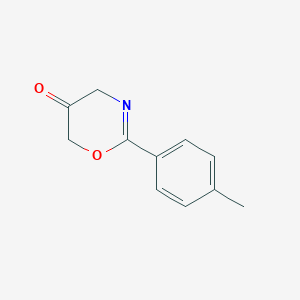
![Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester](/img/structure/B14441076.png)
